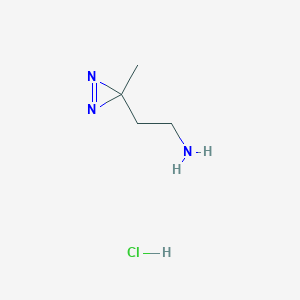2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
CAS No.: 25055-95-2
Cat. No.: VC7121341
Molecular Formula: C4H10ClN3
Molecular Weight: 135.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25055-95-2 |
|---|---|
| Molecular Formula | C4H10ClN3 |
| Molecular Weight | 135.6 |
| IUPAC Name | 2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H |
| Standard InChI Key | FRFGUOSTTGCQSM-UHFFFAOYSA-N |
| SMILES | CC1(N=N1)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound has the empirical formula C₄H₁₀ClN₃ and a molar mass of 135.59 g/mol . Its IUPAC name, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, reflects its structural features:
-
A diazirine ring (a three-membered heterocycle containing two nitrogen atoms).
-
A methyl group substituent on the diazirine ring.
The SMILES notation CC1(CCN)N=N1.Cl succinctly represents its connectivity .
Spectral and Structural Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the assigned structure:
-
¹H-NMR: Peaks corresponding to the methyl group (δ ~1.5 ppm) and ethylamine chain (δ ~2.7–3.2 ppm) .
-
¹³C-NMR: Resonances for the diazirine carbons (δ ~25–30 ppm) and amine-bearing carbon (δ ~40 ppm) .
-
IR Spectroscopy: A characteristic absorption band near 1,650 cm⁻¹ for the diazirine ring .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves the reaction of a diazirine precursor with an amine under controlled conditions. For example:
-
Diazirine Formation: Cyclization of a ketone with ammonia and hydroxylamine-O-sulfonic acid to form the diaziridine intermediate, followed by oxidation to the diazirine .
-
Amine Functionalization: Reaction of 3-methyl-3H-diazirine with 2-chloroethylamine hydrochloride in the presence of a base .
A patent by describes an optimized pathway for diazirine synthesis, emphasizing the use of isotopically labeled ammonia (¹⁵NH₃) to produce nitrogen-15-enriched variants for advanced tracing applications.
| Parameter | Specification |
|---|---|
| Melting Point | Not reported |
| Purity (HPLC) | ≥95% |
| Water Content (KF) | ≤0.5% |
| Loss on Drying | ≤1.0% |
Storage recommendations specify +2 to +8°C to prevent degradation .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility, making it suitable for aqueous reaction systems. In organic solvents like acetonitrile or dichloromethane, it exhibits moderate solubility . The diazirine ring remains stable under ambient conditions but undergoes photolytic cleavage upon UV irradiation (λ = 360 nm) .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Diazirine Moiety: Forms a reactive carbene intermediate (R–C:) under UV light, enabling covalent bond formation with proximal biomolecules .
-
Primary Amine: Participates in nucleophilic substitution, acylation, and reductive amination reactions.
Applications in Biochemical Research
Photoaffinity Labeling
The primary application lies in photoaffinity labeling, a technique used to study transient molecular interactions (e.g., ligand-receptor binding) . Key steps include:
-
Probe Design: The amine group is conjugated to a target molecule (e.g., a drug candidate).
-
UV Activation: Irradiation generates a carbene, which crosslinks with nearby proteins or nucleic acids.
-
Analysis: Mass spectrometry or electrophoresis identifies the labeled biomolecules .
A 2012 review highlights its utility in mapping gamma-secretase inhibitors and serine hydrolases, providing insights into neurodegenerative disease mechanisms .
Chemical Proteomics
Functionalization of the amine group enables the attachment of fluorescent tags or biotin, facilitating:
For instance, reaction with tert-butyl bromoacetate yields a carboxylic acid derivative (82 mg, 99% yield), which is further modified for affinity chromatography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume